molecular formula C5H8N2O2 B1383641 3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one CAS No. 2060021-64-7

3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one

Cat. No. B1383641
CAS RN: 2060021-64-7
M. Wt: 128.13 g/mol
InChI Key: PKKRNKREJVAJOG-UHFFFAOYSA-N
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Description

Oxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . It’s a stable liquid at room temperature and has a boiling point of 69 °C . Oxazoles are important intermediates in the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the reaction of diketones with ammonia . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including condensation reactions and cycloaddition reactions .


Physical And Chemical Properties Analysis

Oxazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds : A study demonstrated the synthesis of new compounds using 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with phenylacetyl chloride. These compounds were characterized by various analytical methods, showing the potential of derivatives of 3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one in chemical synthesis (Alkan et al., 2007).

  • Ring Enlargement Studies : Research on ring enlargement of similar compounds indicated a potential mechanism involving nucleophilic attack, highlighting the reactivity and synthetic applications of related structures (Hugener & Heimgartner, 1995).

Antioxidant Activities

  • Antioxidant Properties : Certain derivatives of 3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one were studied for their antioxidant activities, comparing them with standard antioxidants. This showcases the biological potential of these compounds (Yüksek et al., 2015).

Physicochemical Properties

  • Acidity and Solubility Studies : Studies have been conducted to determine the pKa values and solubility of similar compounds in different solvents, which is crucial for understanding the chemical behavior and application potential of 3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one derivatives (Yüksek et al., 2008).

Polymerization and Material Science

  • Polymerization Research : The compound's derivatives have been used in the cationic ring-opening polymerization to produce polypeptides, indicating its utility in polymer science and materials engineering (Miyamoto et al., 1997).

Nonlinear Optical Properties

  • Optical and Electronic Properties : The nonlinear optical properties of similar compounds have been evaluated, suggesting the potential use of 3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one derivatives in optoelectronics and photonics (Murthy et al., 2013).

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on their structure and the specific biological target. They have been found to exhibit a broad range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in the past few years . Future research will likely continue to explore the synthesis of various oxazole derivatives and screen them for their various biological activities .

properties

IUPAC Name

3-amino-4,4-dimethyl-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-5(2)3(6)7-9-4(5)8/h1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKRNKREJVAJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NOC1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 2
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 3
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 4
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 5
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one
Reactant of Route 6
3-Amino-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-one

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